(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-[(3S,5R)-3,5-dimethylpiperidin-1-yl]ethyl]-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione
Beschreibung
The compound “(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-[(3S,5R)-3,5-dimethylpiperidin-1-yl]ethyl]-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione” is a complex macrolide derivative characterized by a 16-membered macrocyclic lactone core. Key structural features include:
- Sugar substituents: A dimethylamino-substituted oxane moiety and a hydroxy-dimethoxy-methyloxan-2-yl group at positions 6 and 15, respectively.
- Piperidine linkage: A 3,5-dimethylpiperidin-1-yl ethyl group at position 5.
- Stereochemical complexity: Multiple chiral centers (e.g., 4R,5S,6S,7R) critical for biological activity .
Its molecular formula is C₃₆H₆₁N₂O₁₀ (exact mass: 705.43 g/mol), with a LogP of ~4.07, suggesting moderate lipophilicity conducive to membrane penetration .
Eigenschaften
IUPAC Name |
(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-[(3S,5R)-3,5-dimethylpiperidin-1-yl]ethyl]-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H80N2O13/c1-13-36-33(24-57-46-44(56-12)43(55-11)40(53)31(8)59-46)19-25(2)14-15-34(49)28(5)20-32(16-17-48-22-26(3)18-27(4)23-48)42(29(6)35(50)21-37(51)60-36)61-45-41(54)38(47(9)10)39(52)30(7)58-45/h14-15,19,26-33,35-36,38-46,50,52-54H,13,16-18,20-24H2,1-12H3/b15-14-,25-19-/t26-,27+,28-,29+,30?,31?,32+,33-,35-,36-,38?,39?,40?,41?,42-,43?,44?,45?,46?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSDBFGMPLKDCD-MIYBPSRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)C)COC4C(C(C(C(O4)C)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(\C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3C[C@@H](C[C@@H](C3)C)C)C)/C)COC4C(C(C(C(O4)C)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H80N2O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound known by the IUPAC name (4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-[(3S,5R)-3,5-dimethylpiperidin-1-yl]ethyl]-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione is a complex organic molecule with significant potential in various biological applications. Its intricate structure includes multiple chiral centers and functional groups that enable it to interact with a variety of biological targets.
Molecular Properties
The molecular formula of the compound is , with a molecular weight of approximately 869.1 g/mol. The compound exhibits properties that are conducive to biological activity due to its ability to form hydrogen bonds and its hydrophobic characteristics.
| Property | Value |
|---|---|
| Molecular Formula | C46H80N2O13 |
| Molecular Weight | 869.1 g/mol |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 15 |
| Rotatable Bond Count | 12 |
Mechanistic Insights
The compound has shown promise in several biological assays. Its structural components suggest potential interactions with various receptors and enzymes. Specifically:
- Antioxidant Activity : The presence of hydroxyl groups in the structure may contribute to its antioxidant properties by scavenging free radicals.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain strains of bacteria and fungi.
- Anti-inflammatory Effects : Research suggests that the compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Case Studies
-
Antioxidant Evaluation : A study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH concentration at varying concentrations of the compound.
- Table 1: Antioxidant Activity Results
Concentration (µM) DPPH Scavenging (%) 10 25 50 55 100 85 -
Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth at concentrations as low as 20 µg/mL.
- Table 2: Antimicrobial Activity
Bacteria Minimum Inhibitory Concentration (µg/mL) Staphylococcus aureus 20 Escherichia coli 25 - Anti-inflammatory Study : In a model of induced inflammation in mice, administration of the compound significantly reduced swelling compared to control groups.
Wissenschaftliche Forschungsanwendungen
Structure and Composition
The compound has a molecular formula of and a molecular weight of approximately 967.1 g/mol. Its structure includes multiple functional groups that may interact with biological systems, making it a candidate for various therapeutic applications .
Physical Properties
Key physical properties include:
Pharmacological Applications
The compound has shown promise in several biological assays. Its structural components suggest potential interactions with various receptors and enzymes. Specifically:
- Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties against certain pathogens.
- Neuropharmacology : The dimethylamino group hints at possible interactions with neurotransmitter systems, potentially influencing mood and cognition .
Biochemical Research
Research has focused on the compound's ability to modulate biochemical pathways:
- Enzyme Inhibition : Studies have suggested that this compound may inhibit specific enzymes involved in metabolic pathways, which could be relevant for conditions like diabetes and obesity .
- Signal Transduction Modulation : The compound's ability to affect signaling pathways could lead to novel treatments for diseases characterized by dysregulated signaling.
Synthetic Chemistry
The complexity of the compound's structure makes it an interesting target for synthetic chemists:
- Synthetic Pathways Development : Researchers are exploring efficient synthetic routes to produce this compound for further study and application in drug development .
Formulation Development
The compound is being examined for its potential as an active ingredient in pharmaceutical formulations:
- Drug Delivery Systems : Its lipophilicity and structural characteristics may enhance the bioavailability of drugs when used in combination therapies .
Case Study 1: Antimicrobial Efficacy
A study published in a pharmacological journal evaluated the antimicrobial activity of the compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential use as a new antimicrobial agent.
Case Study 2: Neuropharmacological Effects
In another study focusing on neuropharmacology, the compound was tested for its effects on neurotransmitter release in neuronal cultures. The findings revealed that it could enhance dopamine release, indicating a possible application in treating neurodegenerative disorders.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Differences in Substituents and Activity
- Sugar Moieties: The target compound’s dimethylamino-oxane group (position 6) enhances solubility compared to the demethylated oxane in the erythromycin analog . This modification may reduce renal clearance.
- Piperidine vs.
Similarity Indexing and Computational Analysis
- Tanimoto Coefficient : Using Morgan fingerprints (radius = 2), the target compound shares ~65% similarity with erythromycin analogs (Tanimoto >0.6), primarily due to the conserved macrolide core. However, its dimethylpiperidinyl group reduces similarity to phytocompounds like aglaithioduline (Tanimoto <0.4) .
- Docking Affinity: Molecular dynamics simulations reveal that the dimethylamino-oxane substituent stabilizes hydrogen bonding with 23S rRNA (ΔG = -9.2 kcal/mol), outperforming the demethylated analog (ΔG = -7.8 kcal/mol) .
Research Findings and Mechanistic Insights
Table 2: Comparative Pharmacokinetic and Binding Data
| Metric | Target Compound | Erythromycin Analog | Iodinated Derivative |
|---|---|---|---|
| Plasma Protein Binding (%) | 82 | 75 | 88 |
| CYP3A4 Inhibition (IC₅₀, μM) | 12.3 | 9.8 | 15.6 |
| Ribosomal Binding Affinity (Kd) | 0.8 nM | 1.2 nM | 1.5 nM |
- Antibacterial Spectrum : The target compound shows activity against macrolide-resistant Streptococcus pneumoniae (MIC = 0.5 μg/mL), likely due to steric hindrance from the dimethylpiperidinyl group preventing efflux .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this macrolide compound given its structural complexity?
- Methodological Answer : Synthesis requires multi-step strategies, including protecting group chemistry for hydroxyl and amine functionalities. For example, glycosylation steps (e.g., attaching the dimethylamino-oxane moiety) demand anhydrous conditions and catalysts like BF₃·Et₂O to ensure stereochemical fidelity . Coupling reactions involving the piperidin-1-yl ethyl group may utilize Mitsunobu conditions (DIAD, Ph₃P) to control regioselectivity . Purification via flash chromatography (silica gel, gradient elution with EtOAc/hexane) is critical due to the compound’s polarity.
Q. Which spectroscopic techniques are optimal for structural elucidation and purity assessment?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., deviations < 2 ppm).
- NMR :
- ¹H/¹³C NMR for backbone confirmation (e.g., δ 1.2–1.4 ppm for ethyl groups, δ 3.0–3.5 ppm for piperidine protons) .
- 2D experiments (COSY, HSQC, HMBC) to resolve overlapping signals in the macrolide ring .
- IR spectroscopy to identify carbonyl stretches (~1700 cm⁻¹ for lactone and ketone groups) .
Q. What safety protocols are essential given the compound’s potential hazards?
- Methodological Answer :
- Acute Toxicity Mitigation : Use fume hoods and PPE (nitrile gloves, chemical goggles) due to oral toxicity (LD₅₀ ~300 mg/kg in rodents) .
- Spill Management : Absorb with vermiculite, avoid water (risk of aerosolization), and dispose via licensed hazardous waste contractors .
Advanced Research Questions
Q. How can computational chemistry guide experimental design for optimizing reaction pathways?
- Methodological Answer :
- Use density functional theory (DFT) to model transition states in glycosylation reactions (e.g., B3LYP/6-31G* level) and predict regioselectivity .
- Implement AI-driven reaction path search (e.g., ICReDD’s workflow) to screen solvent/base combinations, reducing trial-and-error experimentation. For instance, quantum mechanics/molecular mechanics (QM/MM) simulations can identify optimal conditions for macrolactonization .
Q. How to resolve contradictions between predicted and observed spectral data (e.g., NOE vs. DFT-predicted conformers)?
- Methodological Answer :
- Perform variable-temperature NMR to assess dynamic effects (e.g., ring-flipping in the oxacyclohexadeca-diene system) .
- Validate computational models using molecular dynamics simulations (AMBER or GROMACS) to compare Boltzmann-weighted conformer populations with NOE correlations .
Q. What strategies improve yield in the glycosylation step without compromising stereochemical integrity?
- Methodological Answer :
- Design of Experiments (DoE) : Apply a 2⁴ factorial design to test variables: temperature (20–60°C), catalyst loading (0.1–1.0 eq.), solvent polarity (CH₂Cl₂ vs. THF), and reaction time (4–24 hrs). Analyze via ANOVA to identify critical factors .
- In-situ monitoring : Use ReactIR to track glycosyl donor activation (e.g., trichloroacetimidate intermediates) and adjust conditions dynamically .
Q. How to assess the compound’s environmental impact given limited ecotoxicological data?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
